Comparison of Physicochemical Properties: 2-Naphthyl vs. 1-Naphthyl Propylamines
The 2‑naphthyl positional isomer (target compound, CAS 13198‑21‑5) exhibits a predicted density of 1.0 ± 0.1 g/cm³, whereas the 1‑naphthyl analog (CAS 24781‑50‑8) has a predicted density of 1.049 ± 0.06 g/cm³ . Both compounds share a predicted boiling point of approximately 328.9 °C at 760 mmHg . The lower density of the 2‑naphthyl isomer may offer advantages in liquid‑handling and formulation where reduced mass per volume is desired.
| Evidence Dimension | Density (Predicted) |
|---|---|
| Target Compound Data | 1.0 ± 0.1 g/cm³ |
| Comparator Or Baseline | 3-(Naphthalen-1-yl)propan-1-amine (CAS 24781-50-8): 1.049 ± 0.06 g/cm³ |
| Quantified Difference | ~0.049 g/cm³ lower for target compound |
| Conditions | Predicted values from ChemSrc database, 760 mmHg |
Why This Matters
A lower density can influence solution concentration, molar volume calculations, and shipping/storage logistics, potentially reducing cost or improving process efficiency.
